Tetra-2-pyridinylpyrazine

Beschreibung

Historical Context and Evolution of TPPZ Research

The journey of Tetra-2-pyridinylpyrazine (TPPZ) in the scientific realm began with its first synthesis in 1959. tandfonline.com Early investigations into its properties were driven by the burgeoning interest in polypyridyl ligands for creating metal complexes with unique electronic and photophysical characteristics. The initial structural analyses revealed its capability to act as a versatile ligand, adopting various coordination modes. This adaptability sparked further exploration into its potential applications.

Throughout the late 20th century, research on TPPZ expanded significantly, moving into the domain of supramolecular chemistry. Scientists began to utilize TPPZ in the design of intricate molecular architectures, such as metal-organic frameworks (MOFs) and mixed-valent complexes. The ability of the TPPZ ligand to bridge two metal centers, facilitating electronic communication between them, became a focal point of many studies. This period laid the groundwork for the diverse applications of TPPZ that are being explored today.

Significance of TPPZ as a Nitrogen-Rich Heterocyclic Ligand

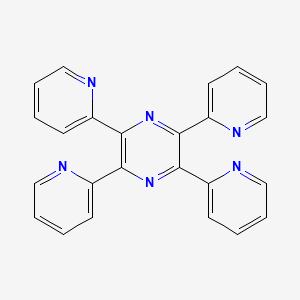

The significance of TPPZ stems from its identity as a nitrogen-rich heterocyclic compound. mdpi.com Its structure, comprising a central pyrazine (B50134) ring and four flanking pyridine (B92270) rings, contains a total of six nitrogen atoms, all of which can act as potential donor sites for metal coordination. This abundance of nitrogen atoms makes TPPZ a polydentate ligand, capable of binding to one or more metal centers in various configurations. sigmaaldrich.cn

The pyrazine core of TPPZ provides a pathway for π-conjugation, which is crucial for electronic communication between metal centers in dinuclear and polynuclear complexes. The four pyridyl substituents offer multiple chelation possibilities, allowing TPPZ to function as a bis-tridentate or tetradentate ligand. This structural flexibility enables the formation of stable and diverse coordination complexes with a wide range of transition metals. smolecule.com The resulting metal complexes often exhibit interesting magnetic, luminescent, and electrochemical properties. smolecule.com

The table below summarizes some of the key properties of this compound:

| Property | Value |

| IUPAC Name | 2,3,5,6-tetrakis(2-pyridyl)pyrazine |

| Common Abbreviations | TPPZ, tppz, tpyprz |

| CAS Registry Number | 25005-97-4 |

| Molecular Formula | C₂₄H₁₆N₆ |

| Molecular Weight | 388.42 g/mol |

| Melting Point | 292-294 °C |

Current Research Trends and Future Outlook for TPPZ

Current research on TPPZ is vibrant and multifaceted, extending into several cutting-edge areas of chemistry and materials science. One of the most promising applications is in the development of catalysts. smolecule.com TPPZ-based metal complexes have shown catalytic activity in various organic transformations. For instance, rhodium complexes stabilized by TPPZ have been investigated for the hydrogenation of arenes. sigmaaldrich.com Furthermore, iron-TPPZ complexes have been used as precursors to synthesize electrocatalysts for the oxygen reduction reaction in fuel cells. researchgate.net

In the realm of materials science, TPPZ is a valuable building block for constructing functional materials. Its ability to form stable, multi-metallic complexes makes it suitable for creating coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage and separation. smolecule.com The photophysical properties of TPPZ and its complexes are also being harnessed for the development of luminescent materials and sensors. smolecule.combeilstein-journals.org The formation of charge-transfer complexes makes TPPZ and its derivatives suitable for applications in photonic devices. smolecule.com

The future of TPPZ research appears bright, with several exciting avenues for exploration. The development of new synthetic methodologies will likely lead to novel TPPZ derivatives with tailored properties. A deeper understanding of the structure-property relationships in TPPZ-based systems will enable the rational design of materials with enhanced functionalities. As the demand for advanced materials and efficient catalysts continues to grow, the versatility and unique characteristics of this compound are poised to play an increasingly important role in addressing contemporary scientific and technological challenges.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,5,6-tetrapyridin-2-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N6/c1-5-13-25-17(9-1)21-22(18-10-2-6-14-26-18)30-24(20-12-4-8-16-28-20)23(29-21)19-11-3-7-15-27-19/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJZYBFRNITHCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(N=C(C(=N2)C3=CC=CC=N3)C4=CC=CC=N4)C5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885280 | |

| Record name | Pyrazine, 2,3,5,6-tetra-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25005-97-4 | |

| Record name | 2,3,5,6-Tetrakis(2′-pyridyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25005-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2,3,5,6-tetra-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025005974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2,3,5,6-tetra-2-pyridinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2,3,5,6-tetra-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrakis(2-pyridyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for Tppz

Established Cyclocondensation Routes for TPPZ Synthesis

The primary and most well-established method for synthesizing TPPZ is through a cyclocondensation reaction. This approach involves the self-condensation of a suitable precursor under specific reaction conditions to form the pyrazine (B50134) core of the TPPZ molecule.

The cyclocondensation reaction for TPPZ synthesis is typically performed under reflux conditions. The choice of solvent is critical, with anhydrous solvents such as ethanol (B145695) or tetrahydrofuran (B95107) (THF) being commonly employed to prevent unwanted side reactions and to ensure a high yield of the desired product. The absence of water is crucial for the efficiency of the condensation process.

The key precursor for the synthesis of TPPZ via cyclocondensation is a 2-pyridylcarbonitrile derivative. This molecule provides the necessary pyridinyl and nitrile functionalities that, upon reaction, form the tetrasubstituted pyrazine ring. The selection of this specific precursor is vital for the direct formation of the TPPZ structure.

Purification Techniques for High-Purity TPPZ

Obtaining TPPZ in high purity is essential for its use in coordination chemistry and other applications where impurities could interfere with its complexation behavior or other properties.

Following the initial synthesis, TPPZ is typically purified through recrystallization. This technique leverages the differential solubility of TPPZ and any remaining impurities in a given solvent. Acetonitrile (B52724) and dichloromethane (B109758) are effective solvents for this purpose, yielding TPPZ with a purity often exceeding 98%.

Synthesis of TPPZ Derivatives for Tailored Properties

To modulate the electronic and steric properties of TPPZ for specific applications, the synthesis of its derivatives is a common strategy. These modifications can influence the ligand's coordination behavior, the stability of its metal complexes, and their resulting photophysical or electrochemical characteristics.

A primary strategy for creating TPPZ derivatives involves the modification of the peripheral pyridinyl rings. This can be achieved by introducing various substituents onto the pyridine (B92270) rings of the precursor before the cyclocondensation reaction. For instance, the use of substituted 2-pyridylcarbonitrile precursors would lead to TPPZ derivatives with functional groups on the pyridinyl moieties. This approach allows for the systematic tuning of the ligand's properties.

Functionalization of the Pyrazine Core

The pyrazine core of Tetra-2-pyridinylpyrazine (TPPZ) is a robust aromatic system, and its functionalization primarily involves modifications that alter its electronic properties or its role as a ligand. The core is already fully substituted at the carbon positions, so functionalization typically targets the nitrogen atoms or involves redox reactions of the entire ring system.

Key functionalization strategies include:

Redox Reactions : The pyrazine ring can undergo both oxidation and reduction. Oxidation reactions, potentially with agents like potassium permanganate, can lead to the formation of oxidized pyrazine derivatives. Conversely, reduction can yield reduced forms of the ligand. These processes are critical as they modulate the electron-accepting ability of the TPPZ ligand, which in turn influences the electronic communication between metal centers in its complexes.

Charge-Transfer Complexation : The pyrazine core can react with electron acceptors to form charge-transfer complexes. A notable example is the reaction of TPPZ with iodine, which can occur in both the solid state and in solution. rsc.orgrsc.org In solution, this reaction can produce both a mono-I₂ adduct and a bis-I₂ adduct. rsc.orgrsc.org This interaction highlights the electron-donating capability of the TPPZ molecule.

Coordination and Protonation : The most significant function of the pyrazine core's nitrogen atoms is their ability to coordinate to metal ions, acting as Lewis basic sites. This "functionalization" by coordination is fundamental to its use in supramolecular chemistry. tandfonline.comfurman.edu The nitrogen atoms can also be protonated, forming diprotonated species, which alters the electronic and structural properties of the molecule. researchgate.net

The following table summarizes these functionalization approaches for the TPPZ pyrazine core.

| Functionalization Type | Reagent/Method | Resulting Product/System | Significance |

| Oxidation | Oxidizing agents (e.g., KMnO₄) | Oxidized pyrazine derivatives | Modulates electronic properties of the ligand |

| Reduction | Reducing agents (e.g., H₂/Pd) | Reduced pyrazine derivatives | Alters electron-acceptor capacity |

| Complexation | Iodine (I₂) | Mono- and bis-I₂ charge-transfer adducts | Demonstrates electron-donor character rsc.orgrsc.org |

| Coordination | Metal Ions (e.g., Ru(II), Cu(II), Re(III)) | Dinuclear and polynuclear metal complexes | Forms bridges for electronic communication tandfonline.comresearchgate.netresearchgate.net |

Synthetic Approaches to Polydentate TPPZ Analogues (e.g., 2,3,5,6-tetra(pyrazin-2-yl)pyrazine)

The versatile structure of TPPZ has inspired the synthesis of various analogues where the pyridyl groups are replaced by other nitrogen-containing heterocycles to create novel polydentate ligands with different coordination properties.

A key analogue is 2,3,5,6-tetra(pyrazin-2-yl)pyrazine , a ligand containing ten nitrogen atoms. This compound has been successfully prepared via a four-step synthesis, establishing it as a novel bis-bidentate or bis-tridentate chelator. researchgate.net Its synthesis demonstrates a strategy for increasing the nitrogen content and modifying the chelation behavior compared to the parent TPPZ.

Another synthetic strategy involves creating tetra-substituted pyrazines with different functional groups, which can then serve as building blocks for more complex structures. For example, 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H₄TTP) was synthesized as a nitrogen-rich energetic material. acs.org Its straightforward preparation highlights the accessibility of tetra-substituted pyrazine cores with functionalities other than pyridyl rings. acs.org

More elaborate analogues have been constructed for applications in materials science. Tetrakis-2,3-[5,6-di(2-pyridyl)pyrazino]porphyrazine was prepared in high yield through the direct cyclotetramerization of its precursor, 2,3-dicyano-5,6-di(2-pyridyl)-1,4-pyrazine . acs.org This method showcases how a TPPZ-like fragment can be used to build a much larger, electron-deficient macrocyclic system. acs.org

The table below details selected TPPZ analogues and their synthetic approaches.

| TPPZ Analogue | Molecular Formula | Synthetic Precursor(s) | Synthetic Strategy |

| 2,3,5,6-tetra(pyrazin-2-yl)pyrazine | C₂₀H₁₂N₁₀ | Not specified in detail | Multi-step (four-step) synthesis researchgate.net |

| 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H₄TTP) | C₈H₄N₁₈ | Not specified in detail | Convenient, straightforward synthetic protocol acs.org |

| Tetrakis-2,3-[5,6-di(2-pyridyl)pyrazino]porphyrazine | C₈₈H₄₂N₂₄ (as dihydrate) | 2,3-dicyano-5,6-di(2-pyridyl)-1,4-pyrazine | Cyclotetramerization of the dicyano-pyrazine precursor acs.org |

| 2,3,5,6-tetraphenylpyrazine | C₂₈H₂₀N₂ | 2-amino-1,2-diphenylethanone | Self-condensation, dehydration, and aerobic oxidation thieme-connect.com |

Coordination Chemistry of Tppz with Metal Ions

Binding Modes and Ligand Versatility of TPPZ

The flexibility of the TPPZ ligand allows it to adopt various conformations, influencing its coordination behavior. furman.edu Quantum mechanical calculations have identified fourteen low-energy conformations, with different species being favored in different solvents. furman.edu This conformational adaptability, coupled with the presence of six potential nitrogen donor atoms, enables TPPZ to exhibit a wide range of binding modes. furman.edu

Tetradentate Coordination through Pyridyl Nitrogen Atoms

In its tetradentate coordination mode, TPPZ utilizes the nitrogen atoms of its four pyridyl substituents to bind to a metal center. An example of this is seen in the formation of chiral molecular boxes with Zn(II) ions, a structure confirmed by single-crystal X-ray diffraction and circular dichroism spectroscopy.

Bis-bidentate Bridging Ligand Coordination Modes

TPPZ can act as a bis-bidentate bridging ligand, connecting two metal centers. In this mode, it uses two sets of adjacent pyridyl nitrogen atoms to chelate to two separate metal ions. nih.govnih.gov This coordination is observed in a platinum(II) complex, [{Pt(PEt3)Cl}2μ-(tppz)][Pt(PEt3)Cl3]2, where the two Pt(II) sites are linked by the TPPZ ligand. nih.gov

Bis-tridentate Chelating Modes

One of the most significant binding modes of TPPZ is as a bis-tridentate ligand, where it bridges two metal centers. researchgate.netrsc.org In this arrangement, each metal ion is coordinated to one pyrazine (B50134) nitrogen and two adjacent pyridyl nitrogen atoms. nih.govnih.gov This mode is prevalent in numerous dinuclear and trinuclear complexes. nih.govnih.govrsc.org For instance, in the dinuclear complex [Cu2(tppz)Br4], TPPZ acts as a bis-tridentate bridge between the two copper(II) centers. rsc.org Similarly, trinuclear complexes like Ni3(tppz)2(NCS)2(H2O)44·4H2O feature two bis-tridentate TPPZ ligands linking three nickel(II) cations. acs.orgnih.gov The intramolecular metal-metal separation across the TPPZ bridge in these complexes is typically around 6.5 Å. acs.orgiucr.org

Unusual Coordination Modes (e.g., Bis(bidentate) to Two Copper(II) Atoms)

Beyond the more common coordination modes, TPPZ can exhibit unusual binding behaviors. For example, in a dinuclear rhenium(I) tricarbonyl complex, TPPZ functions as a monobidentate ligand, coordinating through two adjacent pyridyl nitrogens to form a seven-membered chelate ring. nih.gov Another interesting case involves a trinuclear copper(II) complex, [Cu3(tppz)(C5O5)3(H2O)3], where TPPZ adopts a bis-tridentate coordination mode, and a croconate group acts as an unusual asymmetrical bis-bidentate bridging ligand. rsc.org

Formation of Metal Complexes with TPPZ

The versatile coordinating ability of TPPZ has led to the synthesis and characterization of a wide range of metal complexes. alkalisci.com These complexes often exhibit interesting structural, spectroscopic, and magnetic properties.

Transition Metal Complexes (e.g., Cu(II), Fe(II), Re(I), Ru(II), Os(II), Zn(II), Cd(II), Sn(II), Sn(IV), Co(II), Ni(II), Pd(II), Ir(III))

TPPZ forms stable complexes with a variety of transition metals. nih.gov

Copper(II): A number of mono-, di-, and trinuclear copper(II) complexes with TPPZ have been synthesized and structurally characterized. rsc.org For example, the reaction of Cu(II) salts with TPPZ can yield mononuclear complexes like [Cu(tppz)(NCO)2], dinuclear species such as [Cu2(tppz)Br4], and even a tetranuclear complex, Cu4(tppz)4(H2O)4(MoO4)24·7H2O. rsc.orgrsc.org In some cases, TPPZ acts as a bridging ligand, mediating antiferromagnetic interactions between the copper(II) centers. rsc.org The hydrothermal reaction of copper salts with TPPZ and other reagents can lead to the formation of 2D and 3D coordination polymers. rsc.orgnih.gov

Iron(II): Mononuclear iron(II) complexes such as Fe(tppz)22 and Fe(tppz)Cl3 have been prepared and characterized. researchgate.netnih.gov In [Fe(tppz)2]2+, the iron atom is coordinated to two tridentate TPPZ ligands, creating a distorted octahedral geometry. researchgate.net

Rhenium(I) and Rhenium(III): A series of mono-, di-, and trinuclear rhenium(I) tricarbonyl complexes with TPPZ have been synthesized, demonstrating different coordination modes depending on the reaction solvent. nih.govnih.gov A mononuclear Re(III) complex, [ReCl3(tppz)]·MeCN, has also been reported, where TPPZ acts as a tridentate ligand. rsc.orgrsc.org

Ruthenium(II) and Osmium(II): Ruthenium(II) complexes of TPPZ have been extensively studied, particularly in the context of polynuclear systems. cmu.edu Mononuclear [Ru(TPPZ)2]2+, dinuclear [Ru2(TPPZ)3]4+, and trinuclear [Ru3(TPPZ)4]6+ complexes have been synthesized. cmu.edu Dinuclear Ru(II) complexes with TPPZ as a bridging ligand have also been explored for their potential biomedical applications. nih.gov The electronic and optical properties of these complexes are of significant interest. cmu.edu Osmium complexes analogous to the ruthenium oligomers have also been prepared. cmu.edu

Zinc(II) and Cadmium(II): TPPZ forms complexes with Zn(II), leading to the creation of chiral molecular boxes. With Cadmium(II), coordination compounds like [Cd(NCO)2(tppz)] and the polymeric [Cd2(μ1,1-NCO)2(μ1,3-NCO)2(μ-tppz)]n have been synthesized. researchgate.net

Tin(II) and Tin(IV): Mononuclear transition metal complexes of TPPZ with tin have been reported, where TPPZ typically functions as a tridentate N3 donor. nih.gov

Cobalt(II), Nickel(II), and Palladium(II): TPPZ forms complexes with these metals, often with TPPZ acting as a tridentate ligand in mononuclear species or a bis-tridentate bridge in polynuclear complexes. nih.gov A trinuclear nickel(II) complex, Ni3(tppz)2(NCS)2(H2O)44·4H2O, showcases the bis-tridentate bridging capability of TPPZ. acs.orgnih.govacs.org The polypyridyl Ni(II) complex [Ni(tppz)2]2+ has also been studied. iut.ac.ir

Iridium(III): While less common, complexes of TPPZ with Iridium(III) have been investigated.

Table 1: Selected Metal Complexes of Tetra-2-pyridinylpyrazine (TPPZ)

| Metal Ion | Complex Formula | TPPZ Coordination Mode |

|---|---|---|

| Cu(II) | [Cu(tppz)(NCO)2] rsc.org | Tridentate rsc.org |

| Cu(II) | [Cu2(tppz)Br4] rsc.org | Bis-tridentate rsc.org |

| Fe(II) | Fe(tppz)22 researchgate.netnih.gov | Tridentate researchgate.net |

| Re(I) | [ReX(CO)3(tppz)] (X = Cl, Br) nih.govnih.gov | Bidentate/Tridentate nih.govnih.gov |

| Ru(II) | [Ru(TPPZ)2]2+ cmu.edu | Tridentate cmu.edu |

| Ni(II) | [Ni3(tppz)2(NCS)2(H2O)4]4+ acs.orgnih.gov | Bis-tridentate acs.orgnih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound (TPPZ) |

| [{Pt(PEt3)Cl}2μ-(tppz)][Pt(PEt3)Cl3]2 |

| [Cu2(tppz)Br4] |

| Ni3(tppz)2(NCS)2(H2O)44·4H2O |

| [Cu3(tppz)(C5O5)3(H2O)3] |

| [Cu(tppz)(NCO)2] |

| Cu4(tppz)4(H2O)4(MoO4)24·7H2O |

| Fe(tppz)22 |

| Fe(tppz)Cl3 |

| [ReX(CO)3(tppz)] (X = Cl, Br) |

| [ReCl3(tppz)]·MeCN |

| [Ru(TPPZ)2]2+ |

| [Ru2(TPPZ)3]4+ |

| [Ru3(TPPZ)4]6+ |

| [Cd(NCO)2(tppz)] |

| [Cd2(μ1,1-NCO)2(μ1,3-NCO)2(μ-tppz)]n |

Lanthanide(III) Complexes

The coordination of this compound with lanthanide(III) ions has led to the synthesis of a range of dinuclear complexes. A notable series of such complexes is represented by the general formula [Ln(NO₃)₃(H₂O)]₂(μ-tppz), where Ln can be Nd, Sm, Eu, Gd, Tb, and Dy nih.gov. These complexes are typically synthesized via solvothermal methods, for instance, by reacting the corresponding lanthanide(III) nitrate (B79036) salt with TPPZ in a mixture of dichloromethane (B109758) and acetonitrile (B52724) at elevated temperatures nih.gov.

In these dinuclear structures, the TPPZ ligand acts as a bis-tridentate bridging ligand, connecting two lanthanide centers. Each lanthanide ion is typically coordinated to three nitrogen atoms from one of the tridentate coordination pockets of the TPPZ ligand, in addition to being coordinated by nitrate anions and water molecules to complete their coordination sphere nih.gov.

A significant characteristic observed in these series of complexes is the effect of the lanthanide contraction , the steady decrease in the ionic radii of the lanthanide elements with increasing atomic number nih.govvedantu.com. This contraction directly influences the structural parameters of the complexes. As one moves across the lanthanide series from neodymium to dysprosium, there is a gradual decrease in the Ln-O and Ln-N bond lengths, as well as the internuclear distance between the two lanthanide(III) centers bridged by the TPPZ ligand nih.gov.

The photophysical properties of these lanthanide complexes are of particular interest. For instance, the europium(III) and neodymium(III) complexes exhibit characteristic luminescence, suggesting that the TPPZ ligand can effectively function as an "antenna" to absorb energy and transfer it to the central lanthanide ion nih.gov.

Table 1: Structural Data for Dinuclear Lanthanide(III)-TPPZ Complexes of the Formula [Ln(NO₃)₃(H₂O)]₂(μ-tppz)

| Lanthanide Ion (Ln) | Ln-N Bond Length Range (Å) | Ln-O Bond Length Range (Å) | Ln···Ln Distance (Å) |

|---|---|---|---|

| Neodymium (Nd) | 2.593 - 2.641 | 2.423 - 2.569 | 7.871 |

| Samarium (Sm) | 2.571 - 2.622 | 2.398 - 2.541 | 7.805 |

| Europium (Eu) | 2.583 - 2.609 | 2.391 - 2.604 | 7.774 |

| Gadolinium (Gd) | 2.545 - 2.603 | 2.373 - 2.518 | 7.742 |

| Terbium (Tb) | 2.529 - 2.587 | 2.359 - 2.501 | 7.718 |

| Dysprosium (Dy) | 2.518 - 2.576 | 2.348 - 2.489 | 7.694 |

Data sourced from reference nih.gov.

Actinide Complexes

The coordination chemistry of TPPZ with actinides is a growing field of interest, largely driven by the potential for stronger magnetic exchange interactions due to the more radially diffuse 5f orbitals of actinide ions compared to the 4f orbitals of lanthanides digitellinc.com. Research has demonstrated the successful synthesis of uranium complexes with TPPZ.

Notably, the multi-electron bridging capability of TPPZ has been exploited to create diuranium(IV) radical-bridged complexes and a mixed-valence uranium(III)/uranium(IV) complex digitellinc.com. These syntheses can be challenging due to the redox activity of actinide ions like uranium(III) digitellinc.com. The resulting complexes exhibit interesting structural, spectroscopic, and magnetic properties that are dependent on the oxidation states of both the uranium centers and the TPPZ ligand digitellinc.com.

Influence of Reaction Conditions on Complex Formation

The synthesis of metal-TPPZ complexes is highly sensitive to the reaction conditions, which can be manipulated to control the final product's conformation, stoichiometry, and dimensionality.

Solvent Effects on Conformation and Polymorph Isolation

The choice of solvent plays a critical role in determining the conformation of the TPPZ ligand and the subsequent isolation of different crystalline forms, or polymorphs, of the resulting complexes. The TPPZ ligand itself is known to have at least fourteen low-energy conformations, with a preference for certain conformations in different solvents researchgate.netncat.edu. This conformational flexibility is a key factor in the formation of different complex structures.

A clear example of solvent influence is seen in the synthesis of a rhenium(I) tricarbonyl complex with TPPZ. When the reaction is carried out in toluene, a complex where rhenium(I) is bound to the TPPZ through the pyrazine and one pyridyl nitrogen is formed. In contrast, conducting the same reaction in methanol (B129727) results in a different isomer where the rhenium(I) is coordinated to two adjacent pyridyl nitrogens nih.gov. This demonstrates that the solvent can direct the coordination mode of the TPPZ ligand.

The isolation of different polymorphs is often achieved by performing crystallizations from different solvents or solvent mixtures improvedpharma.comresearchgate.net. The solvent can influence which polymorph crystallizes by selectively stabilizing certain crystal faces, thereby inhibiting or promoting the nucleation and growth of specific crystalline forms researchgate.net.

Counter-Ion Effects and Stoichiometry

The counter-ion present during the synthesis of ionic TPPZ complexes can have a profound effect on the stoichiometry and the solid-state structure of the final product researchgate.net. The size, shape, and charge of the counter-ion can influence the crystal packing and even dictate whether a mononuclear or a polynuclear complex is formed rsc.org.

For instance, in the case of iron(II) complexes with TPPZ, the use of different counter-ions leads to vastly different structures. The reaction with tetraphenylphosphonium (B101447) cyanide results in a mononuclear complex, PPh₄[mer-Fe(tppz)(CN)₃] researchgate.net. In contrast, using tetrathiocyanatocobaltate(II) as a counter-ion source leads to the formation of an ionic salt, [Fe(tppz)₂][Co(NCS)₄], where the cation is a bis(TPPZ)iron(II) complex and the anion is the tetrathiocyanatocobaltate(II) researchgate.net.

Table 2: Influence of Counter-Ion on the Stoichiometry and Structure of Iron(II)-TPPZ Complexes

| Counter-Ion Source | Resulting Complex | Stoichiometry (Metal:TPPZ) | Structural Feature | Reference |

|---|---|---|---|---|

| PPh₄CN | PPh₄[mer-Fe(tppz)(CN)₃] | 1:1 | Mononuclear anionic complex | researchgate.net |

| K₄[Co(NCS)₆] | [Fe(tppz)₂][Co(NCS)₄] | 1:2 (in cationic part) | Ionic salt with a cationic Fe(II) complex | researchgate.net |

Metal-to-Ligand Ratio and Temperature

The stoichiometry of the reactants, specifically the metal-to-ligand ratio, is a fundamental parameter that can be adjusted to target complexes with different nuclearities. By controlling this ratio, it is possible to favor the formation of either mononuclear or polynuclear species.

A clear example is the reaction of chromium(III) chloride with TPPZ. When a Cr(III):TPPZ stoichiometric ratio of 1:2.6 is used, a monometallic complex, [Cr(TPP)Cl₃], is formed where TPPZ acts as a tridentate ligand. However, by changing the ratio to 2:1, a bimetallic complex, [(CrCl₃)₂-μ-TPP], is obtained in which the TPPZ ligand bridges two chromium centers researchgate.net.

Temperature is another critical parameter that influences the outcome of the complexation reaction. Many syntheses of TPPZ complexes, particularly those involving solvothermal methods, are carried out at elevated temperatures. For example, the synthesis of the dinuclear lanthanide complexes, [Ln(NO₃)₃(H₂O)]₂(μ-tppz), is conducted at 120 °C for two days nih.gov. The increased temperature can provide the necessary activation energy to overcome kinetic barriers, leading to the formation of thermodynamically stable products. It can also influence the solubility of reactants and intermediates, thereby affecting the reaction pathways.

Kinetics and Thermodynamics of Metal-TPPZ Complexation

While the synthesis and structure of numerous metal-TPPZ complexes have been extensively studied, detailed experimental data on the kinetics and thermodynamics of their formation are not widely reported in the literature. However, the general principles of metal-ligand complexation provide a framework for understanding these aspects.

The kinetics of complex formation, or the rate at which the reaction occurs, would be influenced by several factors. These include the nature of the metal ion (its size, charge, and lability of its coordination sphere), the chosen solvent (which affects reactant solvation and potential reaction pathways), and the reaction temperature nih.gov. The formation of a five-membered chelate ring, as is common with tridentate TPPZ coordination, generally enhances the thermodynamic stability of the resulting complex .

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the electronic structure and energetics of TPPZ complexes nih.gov. For instance, calculations have shown a decrease in the HOMO-LUMO energy gap upon coordination of TPPZ to lanthanide(III) ions, confirming the formation of stable complexes nih.gov. Theoretical models can also be used to predict the thermodynamic stability of metal complexes in solution osti.gov.

In the absence of specific experimental rate constants and thermodynamic parameters for TPPZ complexation, it can be inferred that the formation of the highly conjugated and often chelated structures observed is a thermodynamically favorable process. The diversity of isolated complexes also suggests that kinetic factors, influenced by reaction conditions, play a significant role in product selection.

Advanced Structural Characterization of Tppz and Its Metal Complexes

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) stands as a definitive tool for determining the three-dimensional atomic arrangement within a crystalline solid. For TPPZ and its derivatives, SCXRD has been instrumental in resolving crystal structures, defining coordination environments, and analyzing the subtle forces that govern their assembly.

The ability of a compound to exist in more than one crystalline form is known as polymorphism. In the case of TPPZ, different polymorphs have been identified, with their isolation often dependent on the solvent used for crystallization. For instance, quantum mechanical calculations have predicted that in methanol (B129727), four specific conformations of TPPZ are preferred, while in the gas phase or benzene, two other conformations are more stable. furman.edu This variation in conformational preference, influenced by the solvent, helps to explain the crystallization of different polymorphs. furman.edu The thermal decomposition of charge-transfer complexes of TPPZ with iodine has also been shown to yield different polymorphs of TPPZ. furman.edursc.orgrsc.org

Two notable polymorphs of TPPZ are a monoclinic form (P21/n) and a tetragonal form (I41/a), both of which exhibit luminescent properties. researchgate.net The study of these polymorphs is crucial as the crystalline packing and intermolecular interactions can significantly influence the material's physical properties.

When TPPZ coordinates to a metal ion, it can adopt various binding modes, leading to a range of coordination geometries around the metal center. furman.edu The specific geometry is influenced by factors such as the metal ion's size, oxidation state, and the presence of other ligands in the coordination sphere.

A frequently observed coordination geometry in TPPZ metal complexes is the distorted octahedral arrangement. nih.govinformahealthcare.comrsc.orgresearchgate.net In this geometry, the metal ion is typically coordinated to six atoms. For example, in a rhenium(III) complex, the metal center is surrounded by three nitrogen atoms from the tridentate TPPZ ligand and three chloride ions, resulting in a highly distorted octahedron. rsc.orgresearchgate.net This distortion is often attributed to the geometric constraints imposed by the fused five-membered chelate rings of the TPPZ ligand. researchgate.net Similarly, in a binuclear ruthenium(II) complex, each ruthenium ion exhibits a distorted octahedral geometry due to the restricted bite angle of the TPPZ ligand. researchgate.netiucr.org

Another common geometry is the distorted square pyramid . informahealthcare.comresearchgate.net In a tetra-nuclear copper(II) complex, one copper center adopts a distorted octahedral geometry, while the other three exhibit distorted square pyramidal geometries. informahealthcare.com The distinction between a perfect and a distorted square pyramidal geometry lies in the deviation from ideal bond angles and lengths, often caused by the steric and electronic demands of the ligands. quora.com

The versatility of TPPZ allows it to act as a bis-tridentate ligand, bridging two metal centers. In such dinuclear complexes, both metal ions can adopt these distorted geometries. For instance, in dinuclear mercury(II) and cadmium(II) complexes, the metal ions are found in a distorted square pyramidal environment. researchgate.net

Detailed analysis of bond lengths and angles within metal-TPPZ frameworks provides critical information about the nature and strength of the coordination bonds. In many complexes where TPPZ acts as a tridentate ligand, a consistent pattern is observed in the metal-nitrogen bond lengths. The bond between the metal and the central pyrazine (B50134) nitrogen atom of TPPZ is often significantly shorter than the bonds to the two outer pyridyl nitrogen atoms. researchgate.netresearchgate.netiucr.org

This shortening is attributed to the geometric constraints of the ligand and the stronger π-acceptor ability of the pyrazine ring, which allows for more efficient overlap between the metal's d-orbitals and the π* orbitals of the pyrazine. researchgate.netresearchgate.netiucr.org

The following table provides a selection of reported bond lengths in various metal-TPPZ complexes:

| Metal Complex | Metal-N (pyrazine) (Å) | Metal-N (pyridyl) (Å) | Metal-Cl (Å) | Reference |

| [ReCl₃(tppz)]·MeCN | 1.971(2) | 2.084(2), 2.096(2) | 2.3590(9) - 2.3606(8) | rsc.org |

| μ-(tppz){RuCl(bpy)}₂₂ | 1.939(7) | 2.069(8), 2.072(9) | 2.407(3) | researchgate.netiucr.org |

| [Ru(TPPZ)n+1]2n+ (monomer) | 1.98 | 2.07 | N/A | cmu.edu |

The bond angles around the metal center also deviate from ideal geometries, further confirming the distorted nature of the coordination environment. For example, in [ReCl₃(tppz)]·MeCN, the N-Re-N angles within the chelate rings are significantly compressed, around 77.5°, due to the ligand's bite. researchgate.net

C-H···N hydrogen bonds are a common feature in the crystal structures of TPPZ compounds. researchgate.net These interactions involve a hydrogen atom attached to a carbon atom acting as a hydrogen bond donor and a nitrogen atom (often from an uncoordinated pyridyl ring or a neighboring molecule) acting as an acceptor. For instance, weak intra- and intermolecular C-H···N interactions have been identified in the crystal structure of a rhenium(III) complex. researchgate.net On surfaces, the formation of stable, ordered honeycomb-like superstructures of TPPZ on a gold surface is attributed to the presence of C-H···N hydrogen bonds between molecules. acs.org

π···π interactions also contribute significantly to the crystal packing. mdpi.com These interactions occur between the aromatic rings of the TPPZ ligands of adjacent molecules. In certain iron(II)-TPPZ complexes, π···π interactions are observed between the pyridine (B92270) rings of the TPPZ ligands, as well as between a pyridine ring of TPPZ and an aromatic ring of another coordinated ligand. mdpi.com These stacking interactions help to build up pseudo-two-dimensional sheets within the crystal structure. mdpi.com

Other weak interactions, such as C-H···Cl and C-H···F hydrogen bonds, have also been observed, further consolidating the molecular packing in the solid state. researchgate.netiucr.org The collective effect of these varied non-covalent interactions is essential for the formation of the supramolecular architectures observed in TPPZ chemistry.

Spectroscopic Investigations

Spectroscopic techniques are indispensable for probing the vibrational properties of TPPZ and its complexes, offering insights that complement the structural data obtained from SCXRD.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between its vibrational energy levels. d-nb.info This technique is particularly useful for identifying functional groups and confirming the coordination of a ligand to a metal ion. libretexts.org

The IR spectrum of free TPPZ exhibits characteristic bands corresponding to the stretching and bending vibrations of its pyrazine and pyridine rings. Upon coordination to a metal, shifts in the positions of these bands, particularly those associated with the C=C and C=N stretching vibrations of the heterocyclic rings, provide strong evidence of complex formation. nih.govscielo.br

For example, in tin(II) and tin(IV) complexes of TPPZ, the IR spectra show characteristic bands for C-H and C=C/C=N stretching, as well as C-H bending vibrations. scielo.br More importantly, new bands appear in the far-infrared region (typically below 600 cm⁻¹), which are assigned to the metal-nitrogen (M-N) stretching vibrations. scielo.br The appearance of these M-N bands is a direct confirmation of the coordination of the TPPZ ligand to the metal center.

The following table summarizes key IR spectral data for a TPPZ-tin complex:

| Compound | ν(C=C/C=N) (cm⁻¹) | ν(Sn-N) (cm⁻¹) | ν(Sn-Cl) (cm⁻¹) | Reference |

| [Sn₂Cl₄(tppz)] | 1592, 1569, 1525, 1482, 1446, 1397 | 456, 416 | 253, 229 | scielo.br |

Furthermore, in complexes containing other ligands, such as carbonyls (CO) or thiocyanates (SCN⁻), IR spectroscopy can be used to determine their binding mode. For instance, the stretching frequency of the CO ligands in rhenium(I) tricarbonyl complexes of TPPZ provides information about the electronic environment of the metal center. nih.gov Similarly, the characteristic bands of the dicyanamide (B8802431) anion in an iron(II) complex confirm its presence as a counter-ion. researchgate.net

UV-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy is instrumental in probing the electronic transitions within TPPZ and its metal complexes. libretexts.org The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The UV-Vis spectrum of free TPPZ typically displays intense absorption bands in the UV region, which are attributed to π→π* transitions within the aromatic pyrazine and pyridyl rings. informahealthcare.com Upon coordination to a metal center, new absorption bands often appear in the visible region. These are typically assigned as metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-based d-orbital to a ligand-based π* orbital. nih.govresearchgate.net

Table 2: UV-Visible Absorption Data for a Tetra-nuclear Copper(II)-TPPZ Complex in Water

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹ cm⁻¹) | Assignment |

|---|---|---|

| 300 | 24,200 | π→π* (TPPZ ligand) |

| 362 | 20,800 | n→π* (TPPZ ligand) |

Data from a study on a μ-chlorido-bridged tetra-nuclear copper(II) complex. informahealthcare.com

Mössbauer Spectroscopy (e.g., ¹¹⁹Sn, ⁵⁷Fe) for Oxidation States and Local Environments

Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of specific isotopes, such as ¹¹⁹Sn and ⁵⁷Fe. ijfmr.com It provides valuable information about the oxidation state, spin state, and coordination geometry of the metal center in TPPZ complexes.

For iron complexes, ⁵⁷Fe Mössbauer spectroscopy can distinguish between different oxidation states (e.g., Fe(II), Fe(III)) and spin states (high-spin or low-spin). The isomer shift (δ) is sensitive to the electron density at the iron nucleus and thus relates to the oxidation state. researchgate.netnih.govelsevierpure.com The quadrupole splitting (ΔEQ) provides information about the symmetry of the electronic environment around the iron nucleus. nih.gov In studies of iron-dinitrogen complexes, a linear correlation has been observed between the isomer shift and the iron oxidation state. nih.govnih.gov

Similarly, ¹¹⁹Sn Mössbauer spectroscopy has been used to characterize tin-containing TPPZ complexes. The data from these studies can corroborate findings from other techniques, like NMR, regarding the structure and bonding within the complex in the solid state. scielo.br

Table 3: Illustrative ⁵⁷Fe Mössbauer Parameters for Iron Complexes

| Complex Type | Oxidation State | Isomer Shift (δ, mm/s) | Quadrupole Splitting (ΔEQ, mm/s) |

|---|---|---|---|

| High-Spin Fe(II) Porphyrin | Fe(II) | ~0.5 | >2.0 |

| Low-Spin Fe(II) Porphyrin | Fe(II) | <0.5 | <1.5 |

| High-Spin Fe(III) Porphyrin | Fe(III) | ~0.4 | ~0.6 |

| Low-Spin Fe(III) Porphyrin | Fe(III) | <0.3 | >1.5 |

This table provides typical ranges for Mössbauer parameters in iron porphyrin complexes to illustrate the information obtainable from this technique. Specific values for TPPZ complexes would depend on the exact coordination environment.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.orglibretexts.org It is, therefore, an essential tool for the characterization of paramagnetic TPPZ complexes, such as those containing Cu(II), Ru(III), or organic radical species. srce.hrwiley-vch.de

The EPR spectrum provides information about the electronic structure of the paramagnetic center through the g-factor and hyperfine coupling constants. The g-factor is a characteristic property of the unpaired electron in its specific environment. mdpi.com Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei, providing information about the atoms bonded to or near the paramagnetic center.

For instance, in mixed-valent diruthenium(III/II) complexes bridged by TPPZ, EPR spectroscopy can confirm the presence of a Ru(III) center. nih.govacs.org Similarly, for Cu(II) complexes, the EPR spectrum can provide insights into the coordination geometry of the copper ion. researchgate.netresearchgate.netethz.ch The one-electron reduced form of a diruthenium-TPPZ complex has been identified as a TPPZ radical-anion-containing species based on its free-radical-type EPR signal. acs.org

Table 4: Representative EPR g-values for a Mixed-Valent Diruthenium(II/III)-TPPZ Complex

| g-value | Value |

|---|---|

| g₁ | 2.470 |

| g₂ | 2.195 |

| g₃ | 1.873 |

Data from a study on a diruthenium complex with dipyridylketone ancillary ligands at 4 K. acs.org

Circular Dichroism (CD) Spectroscopy for Chiral Complexes

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the study of chiral molecules. When TPPZ coordinates to metal ions to form chiral supramolecular structures, such as helicates or molecular boxes, CD spectroscopy can be used to confirm the presence of chirality in solution. The CD spectrum will show positive or negative peaks corresponding to the electronic transitions of the chiral complex.

Electrochemical Characterization

The electrochemical properties of TPPZ and its metal complexes are typically investigated using techniques like cyclic voltammetry (CV). researchgate.netanalis.com.my CV provides information about the redox processes of the molecule, including the potentials at which oxidation and reduction occur.

The free TPPZ ligand itself can undergo multiple reduction steps. researchgate.net When coordinated to a redox-active metal center, such as ruthenium or iron, the resulting complexes exhibit a rich electrochemistry, with redox processes that can be either metal-centered or ligand-centered. nih.govnih.govacs.orgacs.org

In many TPPZ-bridged bimetallic complexes, two successive metal-centered oxidation waves are observed, corresponding to the M(II,II)/M(II,III) and M(II,III)/M(III,III) couples. researchgate.netacs.org The separation between these two oxidation potentials gives a measure of the electronic communication between the two metal centers through the TPPZ bridge. The reduction processes are often ligand-based, corresponding to the sequential reduction of the TPPZ ligand. nih.govresearchgate.netnih.govacs.org

Table 5: Electrochemical Data for a Bimetallic Ruthenium-TPPZ Complex

| Redox Couple | E₁/₂ (V vs. Fc⁺/Fc) |

|---|---|

| Ru(II,II)/Ru(II,III) | 1.06 |

| Ru(II,III)/Ru(III,III) | 1.39 |

| TPPZ⁰/⁻ | -0.74 |

| TPPZ⁻/²⁻ | -1.23 |

Data for [{(L¹)Ru}(μ-tpp){Ru(L¹)}][PF₆]₄ where L¹ is 4'-(4-(methylthio)phenyl)-2,2':6',2''-terpyridine. researchgate.net

Cyclic Voltammetry for Redox Potentials and Mechanisms

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of chemical species. basinc.com It provides valuable information about the potentials at which oxidation and reduction events occur and can offer insights into the stability and kinetics of the resulting species. basinc.com In the context of TPPZ and its metal complexes, CV is instrumental in determining both ligand-centered and metal-centered redox processes.

The TPPZ ligand itself is redox-active, capable of undergoing reduction. Studies have shown that the free TPPZ ligand exhibits ligand-centered electron transfer, with reported redox couples at approximately -0.89 V and -1.39 V versus a silver/silver ion (Ag/Ag⁺) reference electrode. These processes correspond to the formation of the radical anion (TPPZ⁻) and the dianion (TPPZ²⁻), respectively.

When TPPZ acts as a bridging ligand in bimetallic complexes, the cyclic voltammograms become more complex, often revealing multiple redox events. For instance, in dinuclear ruthenium(II) complexes of the type [{(L)ClRuII}₂(μ-tppz)]²⁺, where L is an arylazopyridine ligand, electrochemical studies have identified successive Ru(II)/Ru(III) oxidation waves. rsc.orgresearchgate.net The separation between these waves, typically in the range of 190–250 mV, is indicative of significant electronic coupling between the two metal centers mediated by the TPPZ bridge. rsc.orgresearchgate.net In addition to the metal-centered oxidations, these complexes also display several ligand-based reductions attributed to the π-acceptor nature of both the pyrazine core of TPPZ and the ancillary arylazopyridine ligands. rsc.orgresearchgate.net

Similarly, bimetallic ruthenium complexes with the formula [{(L¹)Ru}(μ-tppz){Ru(L¹)}][PF₆]₄ and [{(L²)Ru}(μ-tppz){Ru(L²)}][PF₆]₄ exhibit two distinct one-electron oxidation waves. acs.org These are assigned to the formal Ru(II,II)/Ru(II,III) and Ru(II,III)/Ru(III,III) redox couples. acs.org For the complex with ligand L¹, these couples are observed at 0.76 V and 1.27 V, while for the complex with L², they appear at 0.90 V and 1.39 V. acs.org A third, irreversible oxidation is also noted at higher potentials, which is attributed to the oxidation of thiomethyl groups present on the ancillary ligands. acs.org

The redox potentials of TPPZ-containing complexes can be influenced by the nature of the metal and the other ligands present in the coordination sphere. For example, in a series of diruthenium(II) compounds, {(μ-tppz)[Ru(bik)Cl]₂}(ClO₄)₂, the complex undergoes two one-electron oxidation steps and two one-electron reduction steps. nih.gov The comproportionation constants for the mixed-valence intermediates, which are a measure of their stability, are significant, indicating substantial electronic communication between the ruthenium centers. nih.gov

Table 1: Redox Potentials of TPPZ and Selected Metal Complexes

| Compound/Complex | Redox Couple | Potential (V vs. reference) | Notes |

| TPPZ | tppz⁰/⁻¹ | -0.89 | vs. Ag/Ag⁺ |

| TPPZ | tppz⁻¹/⁻² | -1.39 | vs. Ag/Ag⁺ |

| [{(L¹)Ru}(μ-tppz){Ru(L¹)}]⁴⁺ | Ru(II,II)/Ru(II,III) | 0.76 | vs. Fc⁺/Fc |

| [{(L¹)Ru}(μ-tppz){Ru(L¹)}]⁴⁺ | Ru(II,III)/Ru(III,III) | 1.27 | vs. Fc⁺/Fc |

| [{(L²)Ru}(μ-tppz){Ru(L²)}]⁴⁺ | Ru(II,II)/Ru(II,III) | 0.90 | vs. Fc⁺/Fc |

| [{(L²)Ru}(μ-tppz){Ru(L²)}]⁴⁺ | Ru(II,III)/Ru(III,III) | 1.39 | vs. Fc⁺/Fc |

| [{(L)ClRu}₂(μ-tppz)]²⁺ | Ru(II)/Ru(III) separation | 0.190 - 0.250 | ΔE, dependent on L |

Spectroelectrochemical Measurements for Intervalence Charge-Transfer Transitions

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral properties of electrochemically generated species. This method is particularly insightful for characterizing the electronic structure of mixed-valence compounds, where a molecule contains two or more metal centers in different oxidation states. wikipedia.orgnumberanalytics.com In the context of TPPZ-bridged bimetallic complexes, spectroelectrochemistry is crucial for identifying and analyzing intervalence charge-transfer (IVCT) transitions.

An IVCT transition is an electronic absorption band that arises from the transfer of an electron from a lower-valent metal center to a higher-valent one, mediated by the bridging ligand. wikipedia.org The energy and intensity of the IVCT band provide information about the degree of electronic coupling between the metal centers.

In dinuclear ruthenium complexes bridged by TPPZ, such as [{(L)ClRu}₂(μ-tppz)]²⁺, spectroelectrochemical studies have revealed the presence of IVCT bands in the near-infrared (NIR) region. rsc.orgresearchgate.net For the mixed-valence Ru(II)-Ru(III) state, an IVCT transition is observed at approximately 1900 nm in acetonitrile (B52724). rsc.orgresearchgate.net The narrowness of this band suggests that these complexes are on the borderline of Class III behavior in the Robin-Day classification, indicating a high degree of electronic delocalization between the metal centers. rsc.orgresearchgate.net

Similarly, for the diruthenium complex {(μ-tppz)[Ru(bik)Cl]₂}³⁺, the mixed-valent Ru(II,III) species exhibits a near-infrared absorption at 1640 nm. nih.gov This band is attributed to an IVCT transition. nih.gov Analysis of this band can provide further details on the extent of valence delocalization. researchgate.net

The study of cyclometalated ruthenium oligomers with bridging ligands like TPPZ has also utilized oxidative spectroelectrochemical measurements. nih.gov These experiments have confirmed the presence of intervalence charge-transfer transitions among the ruthenium sites in a tetrametallic complex, highlighting the ability of the TPPZ framework to facilitate long-range electronic communication. nih.gov

Table 2: Spectroelectrochemical Data for Selected TPPZ Metal Complexes

| Complex (Mixed-Valence State) | IVCT Band Maximum (λ_max) | Solvent | Classification |

| [{(L)ClRuII}₂(μ-tppz)]²⁺ (Ru(II)-Ru(III)) | ~1900 nm | Acetonitrile | Borderline Class III |

| {(μ-tppz)[Ru(bik)Cl]₂}³⁺ (Ru(II)-Ru(III)) | 1640 nm | Acetonitrile | Not specified |

| Tetrametallic cyclometalated Ru complex | Present | Not specified | Not specified |

Computational Chemistry and Theoretical Studies of Tppz Systems

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone for studying the quantum mechanics of many-body systems, providing a framework to calculate the electronic structure of molecules and materials. mdpi.com For TPPZ systems, DFT is widely used to predict geometries, analyze electronic properties, and understand intermolecular interactions.

DFT calculations are crucial for determining the most stable three-dimensional structure of a molecule, a process known as geometry optimization. researchgate.netresearchgate.net This is particularly important for flexible molecules like TPPZ and for understanding how they interact with surfaces.

Studies on the adsorption of TPPZ on a Au(111) surface have utilized DFT to interpret experimental observations from scanning tunneling microscopy. acs.org These calculations reveal that the adsorption configuration of TPPZ varies with surface coverage. At low coverages, molecules tend to adopt a flat-lying configuration, primarily at step edges. acs.org As coverage increases, intermolecular interactions become more significant, leading to different arrangements like chiral trimers and ordered domains where the molecules adopt declining or nearly erect, "edge-on" configurations. acs.org The energetic interpretation from DFT calculations considers the balance between molecule-substrate interactions and intermolecular forces, including van der Waals forces and C–H···N hydrogen bonds, which are key to the formation of stable, ordered phases. acs.org

In the context of coordination complexes, DFT has been used to optimize the geometry of compounds like [Cu(tppz)(SCN)₂]. core.ac.uk Calculations performed both in the gas phase and using a polarizable continuum model (PCM) to simulate a solvent showed that the optimized geometry successfully reproduces the general trends observed in experimental X-ray diffraction data, confirming a distorted square pyramidal environment around the copper ion. core.ac.uk

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. wikipedia.org The energy difference between them, the HOMO-LUMO gap, is a key parameter that influences the electronic absorption spectra and stability of chemical compounds. wikipedia.org

DFT calculations have been employed to analyze the electronic structure of TPPZ-based systems, such as polynuclear ruthenium complexes [Ruₙ(TPPZ)ₙ₊₁]²ⁿ⁺. cmu.edu For the monomeric complex [Ru(TPPZ)₂]²⁺, the HOMO, HOMO-1, and HOMO-2 are identified as quasi-degenerate ruthenium t₂g orbitals. cmu.edu The LUMOs are a set of π* orbitals delocalized on the TPPZ ligands. cmu.edu As the oligomer chain length increases from the monomer (n=1) to the tetramer (n=4), the HOMO-LUMO gap decreases. This reduction is most significant when moving from the monomer to the dimer, indicating enhanced electronic communication along the chain. cmu.edu

| Oligomer | Number of Ru Centers (n) | Calculated HOMO-LUMO Gap (eV) |

|---|---|---|

| Monomer | 1 | 2.73 |

| Dimer | 2 | 1.84 |

| Trimer | 3 | 1.72 |

TPPZ is a conformationally flexible molecule, and its specific shape can influence how it packs in a crystal, leading to different crystalline forms known as polymorphs. nih.govrigaku.com DFT calculations can predict the relative stability of different conformers and help explain the formation of specific polymorphs.

Quantum mechanical calculations have identified 14 low-energy conformations for the TPPZ molecule. furman.edu The relative stability of these conformers is found to be solvent-dependent. In methanol (B129727), four specific conformations are preferred, while in less polar environments like the gas phase or benzene, two other conformations are favored. furman.edu This theoretical preference, combined with considerations of solubility based on the calculated dipole moments of the conformers, provides a rationale for the experimental isolation of different TPPZ polymorphs from these solvents. furman.edu

For transition metal complexes, DFT is a valuable tool for analyzing and predicting the spin state of the metal center, which can be high-spin or low-spin depending on the ligand field. rsc.orgdiva-portal.org The spin state is a fundamental property that dictates the magnetic and reactive behavior of the complex. d-nb.info

In TPPZ-containing systems, this analysis is crucial for understanding their properties. For instance, an iron(II) complex, [Fe(tppz)₂][Fe(NCS)₄], was found to contain two distinct iron units: a low-spin six-coordinate [Fe(tppz)₂]²⁺ cation and a high-spin four-coordinate [Fe(NCS)₄]²⁻ anion, as determined by structural data consistent with DFT predictions. researchgate.net The Fe-N bond lengths in the low-spin cation (1.874–1.970 Å) are significantly shorter than what would be expected for a high-spin state, confirming its electronic configuration. researchgate.net Another example is the cobalt(II) complex Co(tppz)₂₂, which exhibits a temperature-induced spin-crossover from a high-spin state at higher temperatures to a low-spin state below 200 K. researchgate.net DFT calculations are instrumental in modeling the small energy differences between these spin states that allow for such transitions.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is an extension of DFT used to describe the properties of molecules in their excited states. researchgate.net It is the primary computational method for simulating electronic absorption spectra (like UV-Vis) and providing a theoretical basis for assigning experimental absorption bands to specific electronic transitions. nih.gov

TD-DFT calculations have been successfully applied to rationalize the experimental electronic spectra of numerous TPPZ complexes, providing detailed assignments for the observed absorption bands. core.ac.ukcmu.edu

For a series of polynuclear ruthenium complexes, [Ruₙ(TPPZ)ₙ₊₁]²ⁿ⁺, a good agreement was found between the experimental spectra and the excitation energies calculated with TD-DFT. cmu.edu The intense, broad absorption band observed in the visible region for all these complexes is assigned as a metal-to-metal plus ligand charge transfer (MMLCT) transition. cmu.edu These transitions originate from the ruthenium t₂g orbitals (HOMO) to the π* orbitals of the TPPZ ligands (LUMO), with the resulting excited states being delocalized across the entire molecule. cmu.edu

In a different study on a copper(II) complex, [Cu(tppz)(SCN)₂], TD-DFT calculations were used to analyze its electronic spectrum. core.ac.ukresearchgate.net The calculations, performed using a polarizable continuum model to account for the solvent, allowed for the assignment of the observed bands. core.ac.ukresearchgate.net The lowest-energy absorption was attributed to a ligand-to-ligand charge transfer (LLCT) transition, while bands at higher energies were assigned to metal-to-ligand charge transfer (MLCT) and intraligand (IL) transitions within the TPPZ moiety. researchgate.net

| Experimental λ (nm) | Calculated λ (nm) | Oscillator Strength (f) | Major Contribution and Assignment |

|---|---|---|---|

| 372.0 | 371.4 | 0.0811 | HOMO-1 -> LUMO (98%) / LLCT |

| 300.5 | 303.3 | 0.0544 | HOMO -> LUMO+4 (29%) / MLCT+IL |

| - | 294.0 | 0.1775 | HOMO-2 -> LUMO+1 (82%) / LLCT |

| 213.5 | 220.0 | 0.1582 | HOMO-1 -> LUMO+8 (26%) / LLCT+IL |

Similarly, TD-DFT calculations on a mixed-metal complex, RuPt₂(tppz)₂Cl₂(PF₆)₄, helped to simulate its UV-visible and emission spectra, finding good agreement with experimental data and aiding in the interpretation of its complex electronic structure. nih.gov

Investigation of Excited State Properties and Dynamics

Computational studies, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in elucidating the excited state properties and dynamics of Tetra-2-pyridinylpyrazine (TPPZ) and its metal complexes. These theoretical investigations provide insights that complement and help rationalize experimental spectroscopic findings.

In polynuclear Ru-TPPZ complexes, TD-DFT calculations have been crucial in assigning the character of observed electronic transitions. cmu.edu The main visible absorption band in these systems is attributed to a metal-to-metal plus ligand charge transfer (MMLCT) transition. cmu.edu The resulting excited states are delocalized across the entire complex, arising from a combination of the π* orbitals of TPPZ and the t2g orbitals of Ruthenium. cmu.edu As the oligomeric chain length of [Ru(TPPZ)n+1]2n+ increases, a red-shift in the visible band maximum is observed experimentally, a trend that is well-reproduced by TD-DFT calculations. cmu.edu For instance, the maximum shifts from 2.59 eV for the monomer to 2.03 eV for longer oligomers (n > 5). cmu.edu

The photophysical behavior of TPPZ-based systems is significantly influenced by their molecular structure and environment. In a study of pyridyl pyridinium (B92312) systems, it was found that the behavior of monomeric units differs considerably from their tetrameric counterparts, indicating strong electronic interaction between the subunits in the larger assemblies. cnr.it Calculations revealed that the ground state of a monomeric analogue is not planar due to steric hindrance. cnr.it Theoretical calculations of the lowest excited state of a tetrameric species showed it at 387.7 nm, which was blue-shifted compared to the experimental value of 465 nm. cnr.it

Furthermore, computational methods have been used to understand the photophysics of TPPZ derivatives in the context of photosensitizers. For palladated tetra-2,3-pyrazinoporphyrazine complexes, TD-DFT calculations of the lowest singlet and triplet excited states helped to explain their high efficiency in generating singlet oxygen. nih.gov These calculations are consistent with the experimentally observed low fluorescence quantum yields and high triplet state formation efficiencies. nih.gov

The dynamics of excited states, including processes like internal conversion and intersystem crossing, are also amenable to computational investigation. aip.org For push-pull triphenylamine (B166846) dyes, which are models for photonic applications, femtosecond transient absorption data combined with theoretical calculations identified the nature of the emissive state. rsc.org These studies revealed that the excited state can evolve into an intramolecular charge transfer (ICT) state, and the rate of this process is influenced by the solvent polarity. rsc.org Such detailed understanding of excited state dynamics is crucial for designing molecules with specific photophysical properties for various applications. rsc.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful tool for investigating the spontaneous organization of molecules into larger, ordered structures, a process known as supramolecular self-assembly. cuny.edunih.gov In the context of TPPZ and related molecules, MD simulations provide atomic-level insights into the forces and mechanisms driving the formation of these complex architectures.

The self-assembly of TPPZ on a Au(111) surface has been studied using a combination of scanning tunneling microscopy (STM) and density functional theory (DFT) calculations. researchgate.net At low coverages, TPPZ molecules tend to adsorb at step edges in a flat-lying configuration. researchgate.net As the coverage increases, they form chiral trimers and eventually two dominant ordered domains: a stripe-like phase and a honeycomb-like phase. researchgate.net The transition between these phases upon annealing suggests that the honeycomb structure is more stable, a finding attributed to the formation of C-H···N hydrogen bonds between TPPZ molecules of the same chirality. researchgate.net

Coarse-grained MD simulations have been employed to study the self-assembly of tetra-substituted molecules, demonstrating that slight variations in the interaction parameters and molecular shape can lead to a variety of structures, including Sierpinski triangles, Archimedean tessellations, and Kagomé and ladder networks. rsc.org These simulations help to establish the rules governing the formation of such complex patterns. rsc.org

The principles of self-assembly are not limited to surfaces. In solution, the reaction of TPPZ with molecular bromine leads to the formation of a complex crystal structure, [(H4tppz4+)(Br-)2(Br42-)], through the self-assembly of the constituent building blocks driven by non-covalent interactions. researchgate.net

The broader field of bio-inspired supramolecular systems also heavily relies on MD simulations to understand self-assembly processes. nih.gov These simulations can track the dynamics of thousands of molecules over microseconds, revealing intermediate states and the influence of experimental conditions on the final morphology of the assembled structures. nih.gov

As observed in the self-assembly of TPPZ on a Au(111) surface, the formation of stable, ordered honeycomb-like superstructures is attributed to the presence of C-H···N hydrogen bonds between adjacent TPPZ molecules. researchgate.net DFT calculations were essential in identifying and characterizing these specific hydrogen bonds as a key factor in the chiral separation and stabilization of the observed phase. researchgate.net

Pair-potential calculations, which are based on van der Waals and electrostatic interactions, have been successfully used to model the structure formation of organic molecules on surfaces. nih.gov These calculations have shown excellent agreement with experimental findings for weakly interacting systems and can even be applied to chemisorptive systems if charge transfer effects are considered. nih.gov

In the context of crystalline π-π stacks of halogenated diketopyrrolopyrroles, intermolecular interaction energies were computed using DFT to investigate the most energetically favorable positions of halogen atoms. strath.ac.uk These calculations help to probe the impact of different substituents on the stability of the dimer pairs. strath.ac.uk

Advanced thermodynamic models are also being improved by incorporating a more accurate description of intermolecular interactions. dtu.dk For instance, efforts are underway to better represent dispersion forces in models like openCOSMO-RS. dtu.dk Neural network potentials (NNPs) are another emerging approach for calculating potential energy and forces in chemical systems with high accuracy, often requiring an additional term to account for long-range London dispersion forces. chemrxiv.org

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly relevant for investigating the potential biological activity of compounds by modeling their interaction with biological macromolecules like proteins and DNA.

For TPPZ and its metal complexes, molecular docking studies have been conducted to evaluate their binding affinities with biomolecules. smolecule.com These studies provide insights into the mechanisms by which these complexes might exert biological effects. smolecule.com For example, docking studies have been used to investigate how TPPZ-based complexes interact with DNA and proteins such as bovine serum albumin (BSA). smolecule.com

In one study, the interaction of an iron(II) complex of TPPZ, Fe(tppz)₂₂, with calf-thymus DNA was investigated. nih.gov Molecular docking of this complex with a specific DNA sequence suggested that it fits into the major groove of the DNA. nih.gov Another iron(III) complex, Fe(tppz)Cl₃, was studied for its interaction with BSA. nih.gov Molecular docking suggested that when the axial chloro ligands are replaced by water molecules, the BSA can interact more easily with the iron complex. nih.govresearchgate.net

The potential of TPPZ derivatives as antimicrobial agents has also been explored using molecular docking. researchgate.net These studies have highlighted strong binding affinities of TPPZ-based compounds to bacterial enzymes that are crucial for cell wall synthesis. researchgate.net Similarly, the anticancer potential of TPPZ complexes has been investigated through docking studies, which can help to understand how these complexes might inhibit key enzymes or interfere with cellular signaling pathways in cancer cells.

Scalar-Relativistic Quantum Chemical Calculations for Excited State Relaxation

For molecules containing heavy elements, such as transition metals often found in TPPZ complexes, relativistic effects can significantly influence their electronic structure and photophysical properties. Scalar-relativistic quantum chemical calculations are employed to account for these effects, providing a more accurate description of excited state relaxation pathways. db-thueringen.denih.govresearchgate.net

These advanced computational methods are particularly important for understanding the Franck-Condon photophysics and subsequent excited state relaxation processes. db-thueringen.denih.govresearchgate.net By combining scalar-relativistic calculations with experimental techniques like transient absorption spectroscopy, researchers can gain a detailed picture of how an excited molecule dissipates its energy. db-thueringen.denih.govresearchgate.net

In the study of bichromophoric photosensitizers, scalar-relativistic quantum chemical calculations were crucial in demonstrating how the nature of a bridging group between an inorganic and an organic chromophore influences the excited state properties. db-thueringen.denih.govresearchgate.net These calculations showed that an electronically conducting bridge facilitates the formation of long-lived, charge-separated states with organic character. db-thueringen.denih.govresearchgate.net In contrast, when an insulating bridge was used, the excited state was dominated by the inorganic chromophore with a much shorter lifetime. db-thueringen.denih.govresearchgate.net

The application of scalar-relativistic methods extends to the study of actinide-containing compounds, where relativistic effects are even more pronounced. arxiv.org In this context, methods like the scalar relativistic zeroth-order regular approximation (ZORA) within DFT and four-component relativistic quantum calculations are used to investigate the contribution of f-type atomic orbitals to chemical bonding and to obtain accurate geometrical and electronic properties. arxiv.org

The insights gained from these calculations are vital for the rational design of photoactive systems for a wide range of applications, from photocatalysis and solar energy conversion to photodynamic therapy and molecular electronics. db-thueringen.denih.govresearchgate.net

Advanced Applications of Tppz and Its Coordination Compounds in Research

Catalysis

The multidentate, nitrogen-rich structure of TPPZ makes it an excellent ligand for the stabilization of catalytically active metal centers. Research in this area is exploring a range of reactions, from hydrogenation to photocatalysis.

Stabilization of Metal Nanoparticles for Hydrogenation Reactions (e.g., Rh, Ir)

While direct studies on the use of tetra-2-pyridinylpyrazine (TPPZ) for the stabilization of rhodium (Rh) and iridium (Ir) nanoparticles for hydrogenation reactions are not extensively reported in the available literature, the principle of using nitrogen-containing ligands for such purposes is well-established. Pyridine-based ligands, for instance, have been shown to effectively stabilize rhodium nanoparticles, enhancing their catalytic activity and selectivity in hydrogenation processes. These ligands coordinate to the surface of the metal nanoparticles, preventing their aggregation and thereby maintaining a high surface area-to-volume ratio, which is crucial for catalytic efficiency.

The polydentate nature of TPPZ, with its multiple pyridine (B92270) units, suggests its potential as a highly effective stabilizing agent. It can be hypothesized that TPPZ could chelate to the surface of metal nanoparticles, providing a robust protective layer. This strong coordination could lead to highly stable and recyclable nanocatalysts for various hydrogenation reactions. Further research is required to explore and validate the efficacy of TPPZ in this specific application.

C-H Borylation Reactions

The application of TPPZ in C-H borylation reactions is an emerging area of interest, largely driven by the success of structurally similar polypyridyl ligands in this field. Transition metal-catalyzed C-H borylation is a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into C-B bonds, which can then be further functionalized.

Although direct catalytic data for TPPZ in C-H borylation is limited, studies involving related ligands such as bipyridine and terpyridine with iridium and rhodium catalysts have demonstrated high efficiency and regioselectivity. These nitrogen-containing ligands play a crucial role in the catalytic cycle by coordinating to the metal center and influencing its reactivity. It is plausible that TPPZ, with its multiple coordination sites, could act as a sophisticated ligand in such reactions, potentially offering unique selectivity or enhanced catalytic activity. The electronic properties of the TPPZ ligand could be tuned to modulate the catalytic performance of the metal center, opening up new avenues for the development of novel C-H borylation catalysts.

Alkene Epoxidation

Currently, there is a notable lack of specific research literature detailing the use of this compound or its coordination compounds as catalysts for alkene epoxidation. This important industrial reaction, which involves the conversion of alkenes to epoxides, is catalyzed by a wide range of metal complexes. While the coordination chemistry of TPPZ suggests it could potentially be used to construct novel epoxidation catalysts, dedicated studies in this area have not yet been reported.

Transesterification Catalysis

Similar to alkene epoxidation, the application of this compound and its metal complexes in transesterification catalysis is not documented in the current scientific literature. Transesterification is a key process in the production of biodiesel and other esters. The development of novel catalysts for this reaction is an active area of research, but to date, investigations have not extended to TPPZ-based systems.

Photocatalytic Hydrogen Production